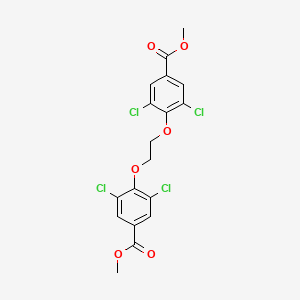
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-methoxy-3-methylbenzothiazole in the presence of a base to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation or nitration can be achieved using halogens or nitric acid, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a pH indicator and a reagent in various analytical techniques.
Biology: The compound is used in staining procedures to visualize cellular components.
Medicine: It is employed in diagnostic assays and as a marker in biological studies.
Industry: The dye is used in the textile industry for coloring fabrics and in the food industry as a colorant.
Wirkmechanismus
The compound exerts its effects through the interaction of its azo group with various molecular targets. The azo group can undergo reversible cis-trans isomerization upon exposure to light, making it useful in photochromic applications. Additionally, the compound can form complexes with metal ions, which are utilized in analytical chemistry for detecting and quantifying metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Red: 2-((4-(Dimethylamino)phenyl)azo)benzoic acid.
Methyl Orange: 4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt.
Congo Red: 3,3’-((1,1’-Biphenyl)-4,4’-diyl)bis(4-aminonaphthalene-1-sulfonic acid) disodium salt.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a thiocyanate group. These features confer distinct photophysical properties and reactivity compared to other azo dyes, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
82142-16-3 |
|---|---|
Molekularformel |
C18H19N5OS2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;thiocyanate |
InChI |
InChI=1S/C17H19N4OS.CHNS/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;2-1-3/h5-11H,1-4H3;3H/q+1;/p-1 |
InChI-Schlüssel |
GLQVNFIZOIEXCZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















